
Selegiline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing selegiline involves the reaction of R-(-)-N,α-dimethylphenylethylamine with 3-bromo-1-propyne . This reaction is typically carried out in a solvent mixture of an aromatic hydrocarbon and water at temperatures ranging from 30°C to 50°C . The this compound is then isolated from the organic phase and converted into its hydrochloride form .
Another approach involves a chemoenzymatic synthesis using imine reductase-catalyzed reductive amination . This method offers high conversion and stereoselectivity, making it a valuable technique for producing this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Selegiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form desmethylthis compound and other metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: The reaction with 3-bromo-1-propyne is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically involves the use of imine reductase enzymes.
Substitution: The reaction with 3-bromo-1-propyne requires an aromatic hydrocarbon solvent and water.
Major Products
The major products formed from these reactions include desmethylthis compound, levomethamphetamine, and levoamphetamine .
Scientific Research Applications
Selegiline has a wide range of scientific research applications:
Mechanism of Action
Selegiline exerts its effects by selectively and irreversibly inhibiting MAO-B within the nigrostriatal pathways in the central nervous system . This inhibition blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantia nigra . Additionally, this compound may increase dopaminergic activity through mechanisms other than MAO-B inhibition .
Comparison with Similar Compounds
Selegiline is often compared with other MAO-B inhibitors such as rasagiline . Both compounds share similar mechanisms of action, but this compound has unique properties that make it distinct:
Neuroprotective Effects: This compound has been shown to have potential neuroprotective effects, which are still under investigation.
List of Similar Compounds
- Rasagiline
- Safinamide
- Pargyline
This compound’s unique combination of selectivity, efficacy, and potential neuroprotective properties make it a valuable compound in both clinical and research settings.
Biological Activity
Selegiline, a selective monoamine oxidase B (MAO-B) inhibitor, is primarily utilized in the treatment of Parkinson's disease and major depressive disorder. Its biological activity encompasses various mechanisms, including the modulation of dopaminergic activity and neuroprotective effects. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.
This compound exerts its effects mainly through the irreversible inhibition of MAO-B, which is responsible for the oxidative deamination of dopamine in the brain. By inhibiting this enzyme, this compound enhances dopaminergic transmission in the nigrostriatal pathways, thereby alleviating symptoms associated with Parkinson's disease. At higher doses, this compound can also inhibit MAO-A, which contributes to its antidepressant effects.
Key Mechanisms:
- MAO-B Inhibition : Reduces dopamine metabolism.
- Dopaminergic Activity Enhancement : Increases dopamine release from vesicular stores.
- Neuroprotection : Exhibits anti-apoptotic properties at low concentrations.
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and metabolized into active amphetamine derivatives. The pharmacokinetic profile varies based on the formulation used (oral vs. transdermal), influencing its bioavailability and therapeutic outcomes.
Formulation | Bioavailability | Peak Plasma Concentration | Half-life |
---|---|---|---|
Oral this compound | ~10% | 0.5 - 2 hours | 1 - 3 hours |
Transdermal System | ~40% | 12 hours | 10 - 20 hours |
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating Parkinson's disease. A systematic review analyzed data from randomized controlled trials (RCTs) and observational studies to assess its impact on Unified Parkinson’s Disease Rating Scale (UPDRS) scores.
Summary of Findings:
- UPDRS Total Score Improvement :
- 1 Month : Mean Difference (MD) = -3.56 (95% CI: -6.67 to -0.45)
- 3 Months : MD = -3.32 (95% CI: -3.75 to -2.89)
- 12 Months : MD = -5.07 (95% CI: -6.74 to -3.41)
- 60 Months : MD = -11.06 (95% CI: -16.19 to -5.94)
These results indicate a consistent improvement in motor function with prolonged treatment duration .
Safety Profile
While this compound is effective, it carries a risk of adverse events, particularly neuropsychiatric disorders. A meta-analysis reported that the incidence of adverse events was higher in patients treated with this compound compared to placebo:
Adverse Event Type | This compound (%) | Placebo (%) | Odds Ratio (95% CI) |
---|---|---|---|
Any Adverse Event | 62.1 | 54.7 | 1.58 (1.02, 2.44) |
Neuropsychiatric Disorders | 31.6 | 26.7 | 1.36 (1.06, 1.75) |
The most common side effects include insomnia, hallucinations, and anxiety .
Case Studies
Several case studies have highlighted the clinical application of this compound:
- Case Study on Depression : A patient with treatment-resistant depression showed significant improvement after switching to this compound from traditional SSRIs, demonstrating its potential as an alternative treatment option.
- Long-term Parkinson's Treatment : A cohort study involving patients treated with this compound for over five years reported sustained motor function improvement without significant cognitive decline.
Properties
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |
Record name | Selegiline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023575 | |
Record name | Selegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression. | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14611-51-9 | |
Record name | Selegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Selegiline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Selegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
141-142 °C | |
Record name | Selegiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01037 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.